Cas no 1083181-12-7 (Methyl 1-(Phenylsulfonyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate)

Methyl 1-(Phenylsulfonyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester
- methyl 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-5-carboxylate
- 1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID METHYL ESTER
- 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridin-5-carboxylic acid methyl ester
- AG-D-24577
- AK-29740
- CTK4A5983
- KB-66204
- SBB069346
- SureCN1962967
- 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester
- Methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- 1-(Benzenesulfonyl)-7-azaindole-5-carboxylic acid methyl ester
- Methyl 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- VREOHBULJZYTSR-UHFFFAOYSA-N
- SCHEMBL1962967
- 1-(Phenylsulfonyl)-7-azaindole-5-carboxylic acid methyl ester
- 1083181-12-7
- methyl1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- A895275
- AKOS015918559
- CS-0004995
- FT-0707179
- DTXSID40654985
- DB-032279
- Methyl 1-(Phenylsulfonyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate
-
- MDL: MFCD11558992
- インチ: InChI=1S/C15H12N2O4S/c1-21-15(18)12-9-11-7-8-17(14(11)16-10-12)22(19,20)13-5-3-2-4-6-13/h2-10H,1H3
- InChIKey: VREOHBULJZYTSR-UHFFFAOYSA-N
- SMILES: COC(=O)C1=CN=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3
計算された属性
- 精确分子量: 316.05177804g/mol
- 同位素质量: 316.05177804g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 510
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 86.6Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- Boiling Point: 502.4±53.0 °C at 760 mmHg
- フラッシュポイント: 257.6±30.9 °C
- PSA: 86.64000
- LogP: 3.14070
- じょうきあつ: 0.0±1.3 mmHg at 25°C
Methyl 1-(Phenylsulfonyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 1-(Phenylsulfonyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M354560-100mg |
Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
1083181-12-7 | 100mg |
$ 374.00 | 2023-09-06 | ||
Alichem | A029192775-1g |
Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
1083181-12-7 | 95% | 1g |
$540.75 | 2023-09-04 | |
eNovation Chemicals LLC | Y1293613-100mg |
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester |
1083181-12-7 | 95% | 100mg |
$555 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293613-250mg |
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester |
1083181-12-7 | 95% | 250mg |
$1115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293613-50mg |
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester |
1083181-12-7 | 95% | 50mg |
$340 | 2025-02-21 | |
eNovation Chemicals LLC | Y0998000-5g |
1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester |
1083181-12-7 | 95% | 5g |
$1350 | 2025-02-22 | |
eNovation Chemicals LLC | Y1293613-100mg |
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester |
1083181-12-7 | 95% | 100mg |
$555 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1075070-1g |
1-(phenylsulfonyl)-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester |
1083181-12-7 | 95+% | 1g |
¥2022.00 | 2024-08-09 | |
TRC | M354560-50mg |
Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
1083181-12-7 | 50mg |
$ 246.00 | 2023-09-06 | ||
TRC | M354560-10mg |
Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
1083181-12-7 | 10mg |
$ 87.00 | 2023-09-06 |
Methyl 1-(Phenylsulfonyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate 関連文献
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
Methyl 1-(Phenylsulfonyl)-1H-pyrrolo2,3-bpyridine-5-carboxylateに関する追加情報
Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: A Comprehensive Overview
Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, identified by the CAS number 1083181-12-7, is a complex organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyrrolopyridine framework substituted with a phenylsulfonyl group and a methyl ester moiety. The structure of this compound is characterized by its unique combination of functional groups, which contribute to its versatile chemical properties and reactivity.
The pyrrolo[2,3-b]pyridine core of this compound is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. This structure imparts aromaticity and conjugation, which are key factors in determining the electronic properties of the molecule. The phenylsulfonyl group attached at the 1-position of the pyrrolopyridine ring introduces additional electron-withdrawing effects, enhancing the compound's stability and reactivity in certain chemical environments. The methyl ester group at the 5-position further modulates the compound's solubility and bioavailability, making it suitable for various applications in medicinal chemistry and materials science.
Recent studies have highlighted the potential of Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate as a promising candidate in drug discovery efforts. Its unique structural features make it an attractive target for researchers exploring new therapeutic agents. For instance, the compound has been investigated for its potential as an inhibitor of certain enzyme systems, which could lead to novel treatments for diseases such as cancer or neurodegenerative disorders. The phenylsulfonyl group, in particular, has been shown to play a critical role in modulating the compound's bioactivity by enhancing its ability to interact with target proteins.
In addition to its medicinal applications, Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has also been explored for its potential in materials science. The compound's aromaticity and conjugation make it a candidate for use in organic electronics, where it could serve as a building block for advanced materials such as organic semiconductors or light-emitting diodes (OLEDs). Recent research has focused on optimizing the compound's electronic properties through subtle structural modifications, with promising results in terms of charge transport and emission efficiency.
The synthesis of Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the pyrrolopyridine core through cyclization reactions, followed by functionalization with the phenylsulfonyl and methyl ester groups. Researchers have developed several efficient synthetic routes for this compound, leveraging modern techniques such as microwave-assisted synthesis and catalytic methods to enhance yield and purity.
From a physical chemistry perspective, Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate exhibits interesting properties that make it suitable for various analytical techniques. Its UV-vis spectrum reveals strong absorption bands corresponding to π→π* transitions within the aromatic system, while its fluorescence properties suggest potential applications in sensing and imaging technologies. The compound's thermal stability has also been studied extensively, with findings indicating that it can withstand moderate temperatures without significant decomposition.
In terms of biological activity, Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has demonstrated selectivity towards certain biological targets. For example, recent studies have shown that it can inhibit specific kinases involved in cellular signaling pathways associated with cancer progression. This selectivity is attributed to the precise spatial arrangement of functional groups within the molecule, which allows for favorable interactions with target enzymes.
Furthermore, computational studies have provided valuable insights into the molecular dynamics and binding modes of Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. Using advanced molecular modeling techniques such as docking simulations and molecular dynamics (MD) studies, researchers have been able to predict how this compound interacts with its target proteins at an atomic level. These findings have informed ongoing efforts to optimize the compound's pharmacokinetic properties for improved therapeutic efficacy.
In conclusion,Methyl 1-(Phenylsulfonyl)-1H-pyrrolo[2,b]pyridine-5-carboxyliate is a multifaceted compound with significant potential across diverse fields including drug discovery,material science,and analytical chemistry.The combination of its unique structural features,recent research advancements,and promising application prospects underscores its importance as a subject of continued scientific investigation.As research into this compound continues,new discoveries are expected to further expand its utility and impact on various industries.
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